molecular formula C21H28N2O2 B2450918 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethan-1-ol CAS No. 1251708-93-6

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethan-1-ol

Cat. No.: B2450918
CAS No.: 1251708-93-6
M. Wt: 340.467
InChI Key: LIVALQLXZZFAIF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol” was not found in the search results .


Chemical Reactions Analysis

The chemical reactions involving “2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol” could not be found in the search results .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties for “2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol” were not found in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol is a compound of interest in the field of chemical synthesis and pharmaceutical research. Its structural similarity to compounds with known biological activities has spurred investigations into its synthesis, properties, and potential applications. For instance, studies on the synthesis of related piperazine derivatives highlight the importance of optimizing technological parameters such as raw material ratios, reaction times, and temperatures to achieve high yields of target compounds. Such methodologies are crucial for producing compounds that can be further evaluated for various biological activities (Wang Jin-peng, 2013).

Biological Activities and Applications

The compound's relevance extends into the study of its interactions with biological systems. For example, the investigation into the metabolic pathways of structurally related antidepressants in human liver microsomes has provided insights into the oxidative metabolism of these compounds, implicating enzymes such as CYP2D6 and CYP3A4/5 in their biotransformation (Mette G. Hvenegaard et al., 2012). Such studies are vital for understanding the pharmacokinetics and potential therapeutic applications of these compounds.

Pharmacological Potential

The synthesis of compounds with structural similarities to 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol has led to the discovery of molecules with significant pharmacological potential. For instance, derivatives of piperazine have been synthesized and evaluated for their antimicrobial activities, with some showing good or moderate activities against various microorganisms, indicating their potential as leads for developing new antimicrobial agents (H. Bektaş et al., 2007).

Chemical and Pharmacological Research

Research into the chemical properties and synthesis of related compounds, such as the efficient synthesis of potent PPARpan agonists, demonstrates the broader applicability of these methodologies in producing compounds with potential therapeutic benefits (Jiasheng Guo et al., 2006). These studies not only contribute to the chemical understanding of these compounds but also pave the way for their evaluation in various biological contexts, highlighting the importance of such compounds in drug discovery and development processes.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol” was not found in the search results .

Properties

IUPAC Name

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-16-5-4-6-20(17(16)2)23-13-11-22(12-14-23)15-21(24)18-7-9-19(25-3)10-8-18/h4-10,21,24H,11-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVALQLXZZFAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC(C3=CC=C(C=C3)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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